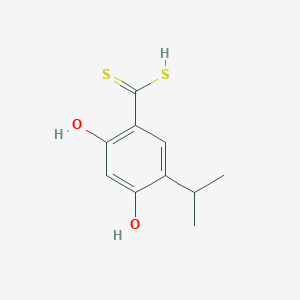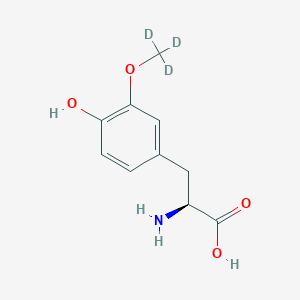
Bromophenol blue (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromophenol blue (sodium): , also known as 3,3-Bis(3,5-dibromo-4-hydroxyphenyl)-2,1λ6-benzoxathiole-1,1(3H)-dione sodium salt, is a pH indicator and dye. It is widely used in various scientific fields due to its ability to change color in response to pH changes. This compound is particularly useful in molecular biology, electrophoresis, and as a tracking dye in gel electrophoresis .
准备方法
Synthetic Routes and Reaction Conditions: Bromophenol blue (sodium) can be synthesized by slowly adding excess bromine to a hot solution of phenolsulfonphthalein in glacial acetic acid . The reaction involves the bromination of phenolsulfonphthalein, resulting in the formation of bromophenol blue.
Industrial Production Methods: In industrial settings, bromophenol blue (sodium) is produced by dissolving bromophenol blue powder in a sodium hydroxide solution and then diluting it with purified water . This method ensures the compound is in its sodium salt form, which is more soluble and easier to handle in various applications.
化学反应分析
Types of Reactions: Bromophenol blue (sodium) undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator, changing color from yellow at pH 3.0 to blue at pH 4.6.
Oxidation-Reduction Reactions: Bromophenol blue can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide, which are used to adjust the pH of the solution.
Oxidation-Reduction Reactions: Various oxidizing and reducing agents can be used, depending on the specific application.
Major Products Formed: The primary product of bromophenol blue (sodium) reactions is the color change observed in acid-base titrations. In oxidation-reduction reactions, the products depend on the specific reagents used.
科学研究应用
Chemistry: Bromophenol blue (sodium) is used as a pH indicator in various chemical analyses. Its color change properties make it valuable for monitoring pH changes in titrations and other chemical reactions .
Biology: In molecular biology, bromophenol blue (sodium) is used as a tracking dye in gel electrophoresis. It helps visualize the progress of DNA, RNA, and protein samples during electrophoresis .
Medicine: Bromophenol blue (sodium) is used in diagnostic assays and histology to differentiate between different cell types and tissues .
Industry: In industrial applications, bromophenol blue (sodium) is used in the manufacturing of diagnostic assays and as a dye in various processes .
作用机制
Bromophenol blue (sodium) exerts its effects primarily through its ability to change color in response to pH changes. At low pH, the compound absorbs ultraviolet and blue light most strongly, appearing yellow in solution. At neutral pH, it absorbs red light most strongly and transmits blue light, resulting in a blue solution . This color change is due to the reversible protonation and deprotonation of the compound’s phenolic groups.
相似化合物的比较
Phenolphthalein: Another pH indicator that changes color from colorless to pink as the pH increases.
Bromocresol Green: A pH indicator that changes color from yellow to blue over a different pH range.
Methyl Orange: A pH indicator that changes color from red to yellow as the pH increases.
Uniqueness: Bromophenol blue (sodium) is unique due to its specific pH range and color change properties. It is particularly useful in electrophoresis applications due to its slight negative charge, which allows it to migrate in the same direction as DNA or protein samples . This property makes it an excellent tracking dye for monitoring the progress of electrophoresis experiments.
属性
IUPAC Name |
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]phenolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIFXHXPKAOGJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)[O-])Br.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br4NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)

![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)











